1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol
Overview
Description
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azetidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and azetidin-3-ol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of azetidine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The azetidin-3-ol structure may contribute to the compound’s ability to form hydrogen bonds, enhancing its binding affinity to target molecules. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromopyridine-3-carboxylic acid
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol is unique due to its specific combination of a bromopyridine moiety and an azetidin-3-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyridine with azetidine derivatives under specific conditions to yield the desired product. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques, which enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of azetidine derivatives, including this compound. For instance, a study evaluating a series of azetidine compounds showed that those with a bromine substituent exhibited enhanced activity against various cancer cell lines. The IC50 values for these compounds were notably low, indicating potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | A549 | <5 |
2 | HCT116 | <3 |
3 | MCF7 | <3 |
4 | PC3 | <5 |
These findings suggest that the bromine atom may play a crucial role in enhancing biological activity through improved interactions with cellular targets .
Neuropharmacological Effects
The compound has also been investigated for its potential as a receptor ligand. Research indicates that it may interact with neurotransmitter systems, particularly influencing pathways related to dopamine and serotonin receptors. This interaction is critical for understanding its pharmacological potential in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the bromine atom on the pyridine ring significantly affects the biological activity of the compound. Variations in substituents on both the azetidine and pyridine rings can lead to different pharmacological profiles. For example, compounds with electron-withdrawing groups tend to exhibit enhanced potency against certain cancer cell lines compared to their electron-donating counterparts.
Case Study 1: Anticancer Screening
In a comprehensive screening involving multiple azetidine derivatives, researchers found that this compound displayed significant cytotoxicity against several cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm its efficacy.
Case Study 2: Neurotransmitter Interaction
A pharmacological evaluation demonstrated that this compound could act as a partial agonist at specific neuronal receptors. Binding affinity assays indicated that it selectively interacts with α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(11-3-7)4-12-5-9(13)6-12/h1-3,9,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMEWZTRKMSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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